molecular formula C18H26N4S B5733884 N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea

Cat. No. B5733884
M. Wt: 330.5 g/mol
InChI Key: MDEQDJOJHCAXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. DMTU is a thiourea derivative that has been shown to possess potent antioxidant properties, making it a promising candidate for the treatment of oxidative stress-related disorders.

Mechanism of Action

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that are generated during oxidative stress. N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea can also activate various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which further enhance its antioxidant activity.
Biochemical and Physiological Effects:
N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea has been shown to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and neuroprotective effects. N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea has also been shown to improve mitochondrial function and reduce oxidative damage in various tissues.

Advantages and Limitations for Lab Experiments

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea is a highly potent antioxidant and can be used in various in vitro and in vivo experiments to investigate the role of oxidative stress in disease pathogenesis. However, N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea, including:
1. Development of novel N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea derivatives with improved solubility and bioavailability.
2. Investigation of the potential therapeutic applications of N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
3. Elucidation of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea.
4. Evaluation of the safety and toxicity of N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea in preclinical and clinical studies.
Conclusion:
In conclusion, N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea is a promising antioxidant compound that has been extensively studied for its potential therapeutic applications in various diseases. N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea possesses potent antioxidant properties and can protect against oxidative stress-induced damage in cells and tissues. Further research is needed to fully elucidate the therapeutic potential of N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea and to develop novel derivatives with improved properties.

Synthesis Methods

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea can be synthesized via a multistep process that involves the reaction of 1,8-diaminooctane with phenyl isothiocyanate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified to obtain N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea in high yield and purity.

Scientific Research Applications

N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Studies have shown that N-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-phenylthiourea possesses potent antioxidant properties and can protect against oxidative stress-induced damage in cells and tissues.

properties

IUPAC Name

1-(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-17-10-21-8-9-22(11-17)13-18(2,12-21)15(17)20-16(23)19-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEQDJOJHCAXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CCN(C1)CC(C3)(C2NC(=S)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-3-phenylthiourea

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